molecular formula C11H10OS B8585744 3-Acetyl-5-methylbenzo(b)thiophene

3-Acetyl-5-methylbenzo(b)thiophene

Cat. No. B8585744
M. Wt: 190.26 g/mol
InChI Key: GUWLBGGBIKBCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06262056B1

Procedure details

1 g of 5-methylbenzo(b)thiophene (6.75×10−3 moles) was stirred at 55° C. with 0.8 ml of Ac2O (8.10×10−3 moles). 0.83 ml of BF3 Et2O were added and stirring was continued for 8 hours.11 The solvent was removed in the rotary evaporator and the residue was extracted with AcOEt and H2O. It was decanted and washed with NaHCO3 and H2O. It was dried with Na2SO4, the solvent was removed and the product was purified in successive columns of AcOEt/hexane (1:1) and toluene respectively. A product was obtained which was a mixture of the substitution isomers in positions 2- and 3- of the benzo(b)thiophene ring in a proportion of approximately 20/80 (determined by the ratios of the areas of the NMR signals), which was passed to the following reaction. Yield: 50%.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
BF3 Et2O
Quantity
0.83 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[CH3:11][C:12](OC(C)=O)=[O:13]>>[C:12]([C:8]1[C:4]2[CH:3]=[C:2]([CH3:1])[CH:10]=[CH:9][C:5]=2[S:6][CH:7]=1)(=[O:13])[CH3:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC2=C(SC=C2)C=C1
Name
Quantity
0.8 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Two
Name
BF3 Et2O
Quantity
0.83 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
11 The solvent was removed in the rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with AcOEt and H2O
CUSTOM
Type
CUSTOM
Details
It was decanted
WASH
Type
WASH
Details
washed with NaHCO3 and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the product was purified in successive columns of AcOEt/hexane (1:1) and toluene respectively
CUSTOM
Type
CUSTOM
Details
A product was obtained which
ADDITION
Type
ADDITION
Details
a mixture of the substitution isomers in positions 2-
CUSTOM
Type
CUSTOM
Details
was passed to the following reaction

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C(C)(=O)C=1C2=C(SC1)C=CC(=C2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.